1H NMR and 13C NMR spectral data for 3-chloro-N-(3-methylphenyl)benzamide
1H NMR and 13C NMR spectral data for 3-chloro-N-(3-methylphenyl)benzamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-chloro-N-(3-methylphenyl)benzamide
Prepared by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra for 3-chloro-N-(3-methylphenyl)benzamide, a substituted aromatic amide of interest in chemical synthesis and drug discovery. By examining the chemical shifts, coupling constants, and signal multiplicities, we can assign each resonance to a specific nucleus within the molecule, thereby confirming its structural integrity. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and structural verification.
Molecular Structure and Analysis
3-chloro-N-(3-methylphenyl)benzamide (C₁₄H₁₂ClNO) is an amide composed of a 3-chlorobenzoyl group linked to a 3-methylaniline (m-toluidine) moiety. The electronic environment of each proton and carbon nucleus is uniquely influenced by the neighboring functional groups, including the electron-withdrawing chlorine atom and carbonyl group, and the electron-donating methyl group. These influences are key to interpreting the NMR spectra.
For clarity in spectral assignment, the atoms are numbered as shown in the diagram below.
Caption: Numbering scheme for 3-chloro-N-(3-methylphenyl)benzamide.
Principles of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the frequency at which this occurs is known as the resonance frequency.
Three key pieces of information are extracted from a ¹H NMR spectrum:
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Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like Cl, C=O) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1][2]
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Integration: The area under a signal is proportional to the number of protons it represents.
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Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons causes signals to split into multiple lines (multiplets). The 'n+1 rule' is a common guide, where a proton with 'n' equivalent neighbors is split into 'n+1' peaks.[3]
¹³C NMR spectra are typically acquired with proton-decoupling, resulting in a single sharp peak for each unique carbon environment. The chemical shift is the primary piece of information used for assignment.
Predicted ¹H NMR Spectral Data
The following data represents a predicted ¹H NMR spectrum in a standard deuterated solvent such as CDCl₃, referenced to TMS at 0 ppm. Predictions are based on established substituent effects and data from similar structures.[4][5]
Table 1: Predicted ¹H NMR Data for 3-chloro-N-(3-methylphenyl)benzamide
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| N-H | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | - | Amide protons are typically broad due to quadrupole effects and exchange. Its downfield position is due to the deshielding effect of the adjacent carbonyl group. |
| H-2 | ~7.90 | Singlet (s) or narrow triplet | 1H | ~1.8 Hz | Located ortho to the carbonyl and meta to the chlorine. The proximity to the C=O group causes significant deshielding. Appears as a near-singlet or very narrow triplet due to small meta-coupling to H-4 and H-6. |
| H-6 | ~7.80 | Doublet of doublets (dd) | 1H | J(H6-H5) ≈ 7.8 Hz, J(H6-H4) ≈ 1.5 Hz | Ortho to the carbonyl group, thus deshielded. Coupled to H-5 (ortho) and H-4 (meta). |
| H-2' | ~7.60 | Singlet (s) | 1H | - | This proton is ortho to the amide nitrogen and meta to the methyl group. It is deshielded by the amide group and appears as a singlet due to its isolation from neighboring protons. |
| H-4 | ~7.50 | Triplet (t) | 1H | J(H4-H5) ≈ 7.8 Hz | Located between two other protons (H-5 and H-3/Cl), its signal is split into a triplet by its two ortho neighbors (H-5 and H-6, assuming similar coupling). |
| H-5 | ~7.45 | Triplet (t) | 1H | J(H5-H4) ≈ 7.8 Hz, J(H5-H6) ≈ 7.8 Hz | This proton is ortho to the chlorine atom and experiences coupling from both H-4 and H-6, resulting in a triplet. |
| H-6' | ~7.30 | Triplet (t) | 1H | J(H6'-H5') ≈ 7.6 Hz | Ortho to the amide nitrogen, this proton is coupled to H-5', resulting in a triplet. |
| H-5' | ~7.15 | Doublet (d) | 1H | J(H5'-H6') ≈ 7.6 Hz | Meta to the amide group and ortho to the methyl group. Coupled to H-6'. |
| H-4' | ~7.00 | Doublet (d) | 1H | J(H4'-H5') ≈ 7.6 Hz | Ortho to the methyl group and meta to the amide nitrogen. |
| -CH₃ | ~2.40 | Singlet (s) | 3H | - | The methyl group protons are shielded and not coupled to other protons, thus appearing as a singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information, mapping the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 3-chloro-N-(3-methylphenyl)benzamide
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~165.5 | The carbonyl carbon of an amide is highly deshielded and appears significantly downfield. |
| C-3' | ~139.0 | Aromatic carbon directly attached to the methyl group. |
| C-1' | ~137.5 | Aromatic carbon attached to the amide nitrogen. |
| C-1 | ~136.0 | Quaternary carbon attached to the carbonyl group. |
| C-3 | ~134.8 | Aromatic carbon directly attached to the chlorine atom; deshielded by the electronegative substituent. |
| C-5 | ~132.0 | Aromatic carbon para to the carbonyl group. |
| C-2 | ~130.0 | Aromatic carbon ortho to the carbonyl and meta to the chlorine. |
| C-6' | ~129.0 | Aromatic carbon ortho to the amide nitrogen. |
| C-4 | ~128.0 | Aromatic carbon meta to the carbonyl group. |
| C-6 | ~125.5 | Aromatic carbon ortho to the carbonyl group. |
| C-2' | ~121.5 | Aromatic carbon ortho to the amide nitrogen. |
| C-5' | ~118.0 | Aromatic carbon ortho to the methyl group. |
| C-4' | ~117.5 | Aromatic carbon meta to the amide nitrogen. |
| -CH₃ | ~21.5 | The methyl carbon is highly shielded and appears far upfield. |
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized workflow for acquiring high-quality NMR data for compounds like 3-chloro-N-(3-methylphenyl)benzamide.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 15 mg of 3-chloro-N-(3-methylphenyl)benzamide for ¹H NMR (a higher concentration, ~50 mg, is preferable for ¹³C NMR to improve the signal-to-noise ratio).[6]
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a small, clean vial. Ensure the sample is fully dissolved.
-
Using a glass Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Securely cap the NMR tube and carefully wipe the outside with a tissue dampened with isopropyl alcohol to remove any contaminants before placing it in the spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Perform shimming (manual or automated) to optimize the homogeneity of the magnetic field across the sample volume, which ensures sharp, symmetrical peaks.
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Acquire the ¹H NMR spectrum. A typical experiment involves a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.
-
-
Data Processing:
-
Apply a Fourier Transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the reference signal (TMS) to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
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For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Perform peak picking for both spectra to generate a list of chemical shifts.
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Conclusion
The predicted ¹H and ¹³C NMR spectra provide a detailed and self-consistent portrait of the molecular structure of 3-chloro-N-(3-methylphenyl)benzamide. The analysis demonstrates how the interplay of substituent effects—including the deshielding influence of the amide carbonyl and chlorine atom, and the shielding effect of the methyl group—results in a unique and predictable spectral fingerprint. The clear differentiation of all 12 unique protons and 14 unique carbons underscores the power of NMR spectroscopy as a primary tool for structural verification in a research and development setting. The provided protocol offers a reliable method for obtaining high-quality experimental data to confirm these predictions.
References
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Oregon State University. (2020, December 28). 1H NMR Chemical Shifts. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. Retrieved from [Link]
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Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Favia, A. D., et al. (2013). Discovery of the Non-steroidal Anti-inflammatory Drug Carprofen as a Potent and Selective FAAH Inhibitor. Journal of Medicinal Chemistry. eScholarship, University of California. Retrieved from [Link]
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